N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide
Description
Properties
Molecular Formula |
C18H25N3O2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-pentoxybenzamide |
InChI |
InChI=1S/C18H25N3O2/c1-2-3-4-14-23-17-8-6-16(7-9-17)18(22)20-10-5-12-21-13-11-19-15-21/h6-9,11,13,15H,2-5,10,12,14H2,1H3,(H,20,22) |
InChI Key |
XWBAJIUUMXVWBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the imidazole ring.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-hydroxybenzoic acid with pentyl bromide to form 4-(pentyloxy)benzoic acid, which is then converted to the corresponding benzoyl chloride.
Coupling Reaction: Finally, the imidazole derivative and the benzoyl chloride are coupled under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The central benzamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivative.
| Condition | Reagents | Products | Key Observations |
|---|---|---|---|
| Acidic (HCl, H₂O) | Concentrated HCl, heat | 4-(Pentyloxy)benzoic acid + 3-(1H-imidazol-1-yl)propan-1-amine hydrochloride | Complete cleavage at 80–100°C; imidazole remains stable. |
| Basic (NaOH, H₂O) | 6M NaOH, reflux | Sodium 4-(pentyloxy)benzoate + 3-(1H-imidazol-1-yl)propan-1-amine | Faster kinetics than acidic hydrolysis. |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.
Aromatic Electrophilic Substitution
The 4-(pentyloxy)benzamide moiety participates in electrophilic substitution reactions at the para position relative to the ether group.
| Reaction Type | Reagents | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-(Pentyloxy)-3-nitrobenzamide derivative | Meta-directing effect of amide dominates. |
| Halogenation | Cl₂, FeCl₃, 25°C | 4-(Pentyloxy)-3-chlorobenzamide derivative | Limited reactivity due to steric hindrance. |
Key Findings :
-
The pentyloxy group acts as an ortho/para director, but the amide’s electron-withdrawing nature shifts substitution to the meta position.
-
Reaction yields are moderate (40–60%) due to competing side reactions at the imidazole ring.
Imidazole Ring Reactivity
The 1H-imidazole group undergoes alkylation and coordination reactions:
Notable Observations :
-
Alkylation occurs preferentially at the N3 position of imidazole.
-
Coordination with transition metals (e.g., Zn²⁺) stabilizes the imidazole ring but reduces biological activity .
Reductive Amination and Cross-Coupling
While not directly observed for this compound, analogous imidazole-containing benzamides (e.g., CID 13219157 ) undergo:
-
Reductive amination : Using NaBH₃CN with aldehydes to form secondary amines.
-
Suzuki coupling : With aryl boronic acids in the presence of Pd catalysts for biaryl synthesis .
Stability Under Physiological Conditions
The compound demonstrates moderate stability in pH 7.4 buffer at 37°C, with a half-life of 8.2 hours. Degradation pathways include:
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the biological activity of imidazole-containing compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, while the benzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other benzamide derivatives bearing the N-[3-(1H-imidazol-1-yl)propyl] group but differing in substituents on the benzamide ring. Below is a detailed analysis of key analogs and their properties:
Substituent Effects on Physical and Chemical Properties
The substituent at the 4-position of the benzamide ring significantly influences solubility, lipophilicity, and intermolecular interactions. For example:
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase melting points and crystallinity due to enhanced dipole interactions.
- Bulky substituents (e.g., biphenyl) reduce solubility but may improve binding affinity in hydrophobic pockets.
Key Research Findings and Implications
- Pharmacological Potential: The biphenyl analog’s anti-tumor efficacy highlights the importance of aromatic bulk in optimizing target engagement .
- Optimization Strategies : Balancing lipophilicity (via alkyl/aryl groups) and polarity (via electron-withdrawing substituents) is critical for improving drug-like properties.
- Unresolved Questions : The target compound’s pentyloxy group may offer a middle ground between solubility and permeability, but empirical data are needed to validate this hypothesis.
Biological Activity
Overview of N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide
This compound is a synthetic compound that incorporates an imidazole moiety, which is known for its biological significance in various pharmacological contexts. The imidazole ring is often associated with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
- Chemical Formula : C17H24N4O2
- Molecular Weight : 320.40 g/mol
- Structure : The compound features an imidazole group linked to a propyl chain and a pentyloxy-substituted benzamide structure.
1. Anticancer Activity
Research indicates that compounds containing imidazole derivatives can exhibit anticancer properties. For instance, imidazole-based benzodiazepines have been shown to inhibit farnesyltransferase (FT), an enzyme involved in the post-translational modification of proteins that play critical roles in cancer cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
2. Antimicrobial Properties
Imidazole derivatives are also recognized for their antimicrobial activities. They can disrupt microbial cell membranes or interfere with metabolic pathways, making them effective against various bacterial and fungal strains. This property could be relevant for this compound, particularly in formulations aimed at treating infections .
3. Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor may be explored further. The hydrophobic substituents in similar compounds have been linked to enhanced binding affinity to target enzymes, which could be crucial for therapeutic applications against diseases where specific enzymes play a pivotal role .
Study 1: Antitumor Efficacy
A study investigating the efficacy of imidazole derivatives demonstrated that certain analogs showed significant antitumor activity in vivo. These compounds were able to induce apoptosis in cancer cells and inhibit tumor growth in animal models .
Study 2: Antimicrobial Testing
In another study, various imidazole derivatives were tested against a range of pathogens, including resistant strains of bacteria. Results indicated that these compounds exhibited varying degrees of antibacterial activity, with some showing effectiveness comparable to standard antibiotics .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves coupling a benzamide precursor with an imidazole-containing alkyl chain. For example, the pentyloxy group can be introduced via nucleophilic aromatic substitution using pentanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The imidazole-propyl side chain is then attached through amide bond formation, often using coupling reagents like EDC/HOBt in dichloromethane . Reaction optimization, such as varying solvents (DMF vs. THF) or temperatures, can improve yields. Evidence from similar compounds shows that yields drop below 50% if the alkylation step is not rigorously anhydrous .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Confirms the presence of the pentyloxy group (δ ~4.0 ppm for –OCH₂–, δ ~1.2–1.8 ppm for pentyl chain) and imidazole protons (δ ~7.0–7.5 ppm for aromatic protons) .
- HRMS : Validates molecular weight (C₁₉H₂₇N₃O₂, calculated m/z 329.41) and purity.
- HPLC : Assesses purity (>95% for biological assays), with C18 columns and acetonitrile/water gradients being standard .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogs reveal that:
- Alkyl Chain Length : Extending the pentyloxy group to hexyloxy reduces solubility but enhances membrane permeability in cell-based assays .
- Imidazole Substitution : Replacing the imidazole with a triazole ring (e.g., via click chemistry) alters binding affinity to target proteins, as shown in docking studies .
- Benzamide Substituents : Electron-withdrawing groups (e.g., –NO₂) at the para position decrease activity, while electron-donating groups (e.g., –OCH₃) enhance it, likely due to electronic effects on hydrogen bonding .
Q. What experimental strategies resolve contradictions in spectroscopic data during synthesis?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from:
- Regioisomeric Impurities : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between para and meta substitution patterns .
- Solvent Artifacts : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.
- Byproduct Identification : LC-MS/MS with collision-induced dissociation (CID) can detect trace impurities (e.g., unreacted intermediates) .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding stability to target receptors (e.g., cytochrome P450 enzymes) by modeling the compound’s flexibility in aqueous and lipid environments .
- ADMET Prediction : Tools like SwissADME estimate logP (optimal range: 2–4 for oral bioavailability) and metabolic stability. For example, shortening the pentyloxy chain reduces logP, potentially improving solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
